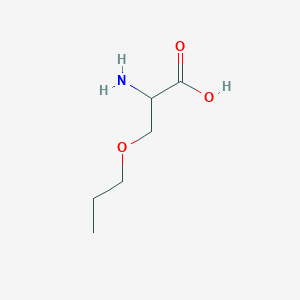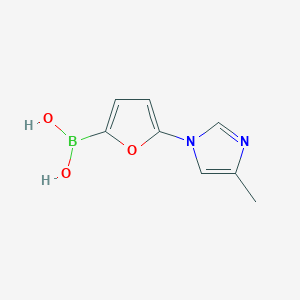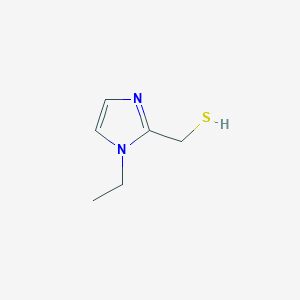
(1-ethyl-1H-imidazol-2-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethyl-1H-imidazol-2-yl)methanethiol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group attached to the nitrogen at position 1 and a methanethiol group attached to the carbon at position 2 of the imidazole ring. The presence of the thiol group imparts unique chemical properties to the compound, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-imidazol-2-yl)methanethiol typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the methanethiol group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-ethyl-1H-imidazol-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethyl-imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
(1-ethyl-1H-imidazol-2-yl)methanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of the thiol group.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging the reactivity of the thiol group.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Mecanismo De Acción
The mechanism of action of (1-ethyl-1H-imidazol-2-yl)methanethiol involves its interaction with biological molecules through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1-methyl-1H-imidazol-2-yl)methanethiol: Similar structure but with a methyl group instead of an ethyl group.
(1-ethyl-1H-imidazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(1-ethyl-1H-imidazol-2-yl)ethanol: Similar structure but with an ethyl group attached to the hydroxyl group.
Uniqueness
(1-ethyl-1H-imidazol-2-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological activity compared to its analogs. The ethyl group also influences its chemical properties and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H10N2S |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
(1-ethylimidazol-2-yl)methanethiol |
InChI |
InChI=1S/C6H10N2S/c1-2-8-4-3-7-6(8)5-9/h3-4,9H,2,5H2,1H3 |
Clave InChI |
BAGQZSZNDXSFJL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


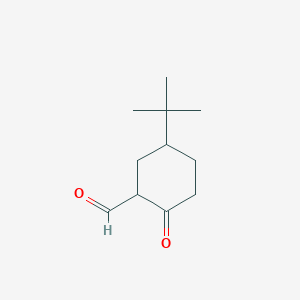
![4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid](/img/structure/B15276001.png)
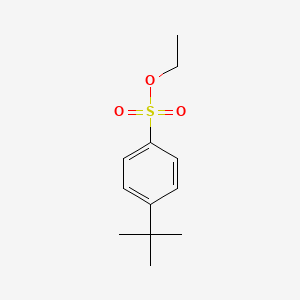
![2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15276008.png)
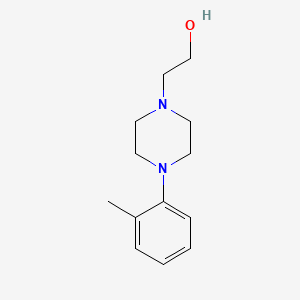
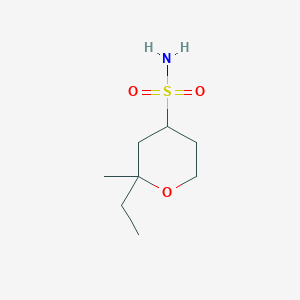
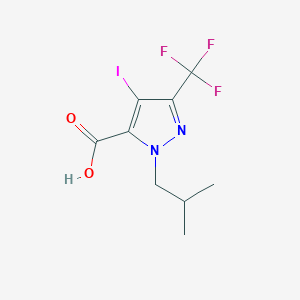
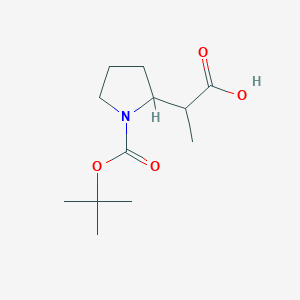

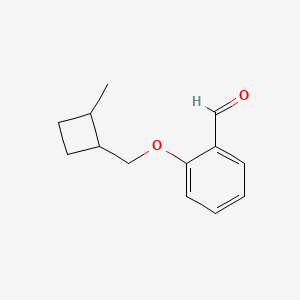
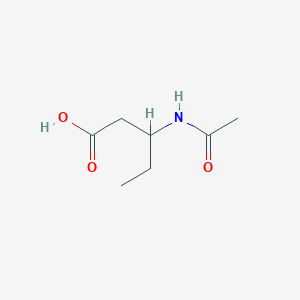
![(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B15276062.png)
